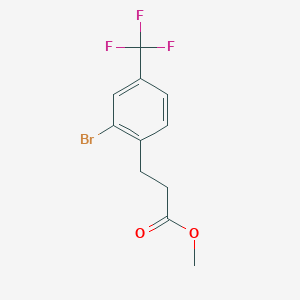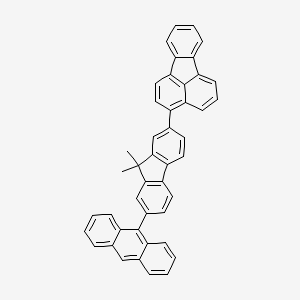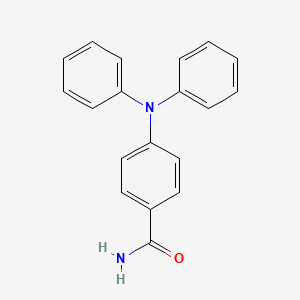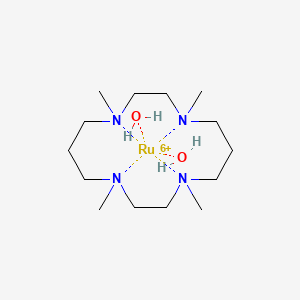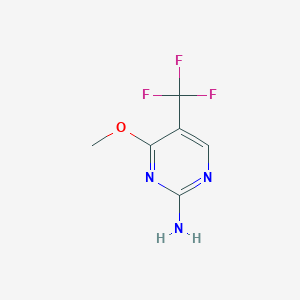
2,2'-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is an organic compound characterized by the presence of a brominated phenylene core linked to two tetrahydro-2H-pyran groups through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with tetrahydro-2H-pyran in the presence of a suitable base. The reaction proceeds through the formation of ether linkages between the phenylene core and the tetrahydro-2H-pyran groups. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenylene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylene derivative without the bromine substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include phenylene derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include the de-brominated phenylene derivative.
科学的研究の応用
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
作用機序
The mechanism of action of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure with additional bromine atoms and acetate groups.
2,2’,2’‘,2’‘’-((2-Bromo-1,4-phenylene)bis(methanetriyl))tetrakis(1H-pyrrole): Contains multiple pyrrole groups instead of tetrahydro-2H-pyran groups.
4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2,3-dihydro-1H-inden-1-one): Features different substituents on the phenylene core.
Uniqueness
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is unique due to its specific combination of a brominated phenylene core and tetrahydro-2H-pyran groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H21BrO4 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC名 |
2-[2-bromo-4-(oxan-2-yloxy)phenoxy]oxane |
InChI |
InChI=1S/C16H21BrO4/c17-13-11-12(20-15-5-1-3-9-18-15)7-8-14(13)21-16-6-2-4-10-19-16/h7-8,11,15-16H,1-6,9-10H2 |
InChIキー |
JUPLZNDMXVZPFZ-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)OC3CCCCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


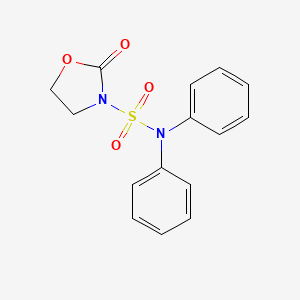

![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
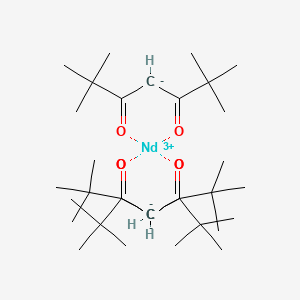
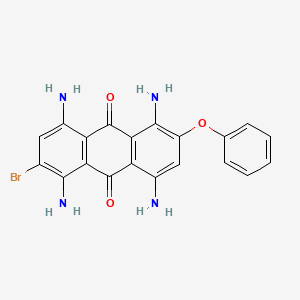
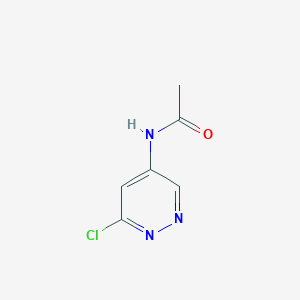
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
